A Comprehensive Technical Guide to the Physical Properties of 3-(2,2-Difluoroethoxy)-4-methylaniline
A Comprehensive Technical Guide to the Physical Properties of 3-(2,2-Difluoroethoxy)-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,2-Difluoroethoxy)-4-methylaniline is a fluorinated aromatic amine of increasing interest in medicinal chemistry and materials science. The introduction of the difluoroethoxy group can significantly modulate the physicochemical properties of the parent 4-methylaniline core, influencing parameters such as lipophilicity, metabolic stability, and receptor binding affinity. This guide provides a detailed examination of the known and predicted physical properties of this compound, offering a valuable resource for researchers engaged in its synthesis, handling, and application. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates a comparative analysis with structurally related compounds to provide a robust predictive assessment of its physical characteristics.
Chemical Identity and Molecular Structure
A foundational understanding of a molecule's properties begins with its fundamental identity and structure.
Table 1: Chemical Identifiers for 3-(2,2-Difluoroethoxy)-4-methylaniline [1]
| Identifier | Value |
| Chemical Name | 3-(2,2-Difluoroethoxy)-4-methylaniline |
| CAS Number | 1183987-08-7 |
| Molecular Formula | C₉H₁₁F₂NO |
| Molecular Weight | 187.19 g/mol |
| Canonical SMILES | CC1=C(C=C(C=C1)N)OCC(F)F |
| InChI Key | WYTQHCQAWMMFDL-UHFFFAOYSA-N |
The molecular architecture, featuring a substituted aniline ring, is pivotal in dictating its intermolecular interactions and, consequently, its bulk physical properties.
Figure 1: 2D Chemical Structure of 3-(2,2-Difluoroethoxy)-4-methylaniline.
Predicted Physicochemical Properties
Table 2: Computed Physicochemical Properties of 3-(2,2-Difluoroethoxy)-4-methylaniline [1]
| Property | Value | Significance in Drug Discovery |
| XLogP3-AA | 2.4 | A measure of lipophilicity, influencing absorption and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 35.2 Ų | Predicts drug transport properties such as blood-brain barrier penetration. |
| Hydrogen Bond Donor Count | 1 | Influences solubility and binding interactions with biological targets. |
| Hydrogen Bond Acceptor Count | 4 | Affects solubility and the formation of hydrogen bonds with receptors. |
| Rotatable Bond Count | 3 | Relates to conformational flexibility and binding entropy. |
Comparative Analysis of Physical Properties
To infer the physical state and key thermal properties of 3-(2,2-Difluoroethoxy)-4-methylaniline, a comparative analysis with structurally analogous anilines is presented below. The introduction of the difluoroethoxy group is expected to increase the molecular weight and potentially influence the melting and boiling points compared to the parent 4-methylaniline.
Table 3: Physical Properties of Structurally Related Anilines
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Methylaniline | 107.15 | 41-46[2] | 200[2] |
| 3-Chloro-4-methylaniline | 141.60 | 22[3] | 244[3] |
| 3-Bromo-4-methylaniline | 186.05 | 27-30 | 254-257 |
| 3,4-Difluoroaniline | 129.11 | 22[4] | 77 @ 7 mmHg[4] |
| 4-Fluoro-N-methylaniline | 125.14 | - | 79 @ 11 mmHg |
Based on this comparative data, 3-(2,2-Difluoroethoxy)-4-methylaniline, with a molecular weight of 187.19 g/mol , is predicted to be a solid at room temperature with a melting point likely in the range of 30-60 °C and a boiling point significantly above 200 °C at atmospheric pressure.
Solubility Profile
The solubility of a compound is a critical parameter for its formulation and biological activity.
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Aqueous Solubility : Anilines generally exhibit limited solubility in water.[5][6] The presence of the fluorinated ethoxy group in 3-(2,2-Difluoroethoxy)-4-methylaniline is expected to decrease its aqueous solubility compared to 4-methylaniline due to the increased hydrophobicity.
-
Organic Solvents : It is anticipated that 3-(2,2-Difluoroethoxy)-4-methylaniline will be soluble in common organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO), which is typical for substituted anilines.[2][5]
Experimental Determination of Physical Properties: Methodologies
For definitive characterization, the following experimental protocols are recommended.
Melting Point Determination (Capillary Method)
This method provides a sharp melting range for a pure crystalline solid.
Figure 2: Workflow for Melting Point Determination.
Boiling Point Determination (Micro Boiling Point Method)
This technique is suitable for small sample volumes.
-
Sample Preparation : Place a small amount of the liquid (a few drops) into a small test tube.
-
Capillary Insertion : Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Heating : Heat the test tube in a controlled manner, for instance, in a Thiele tube or an aluminum block.[7][8]
-
Observation : As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
Cooling and Measurement : Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]
Density Determination (Pycnometer Method)
This method is highly accurate for determining the density of a solid.
-
Weigh Empty Pycnometer : Accurately weigh a clean, dry pycnometer (m₁).
-
Weigh Pycnometer with Sample : Add the solid sample to the pycnometer and weigh it again (m₂).
-
Fill with Liquid : Fill the pycnometer containing the sample with a liquid of known density (ρ_liquid) in which the solid is insoluble. Ensure no air bubbles are trapped. Weigh the filled pycnometer (m₃).
-
Weigh Pycnometer with Liquid Only : Empty, clean, and dry the pycnometer. Fill it with the same liquid and weigh it (m₄).
-
Calculation : The density of the solid (ρ_solid) is calculated using the following formula: ρ_solid = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ_liquid
Safety and Handling
As a substituted aniline, 3-(2,2-Difluoroethoxy)-4-methylaniline should be handled with care, assuming it may exhibit toxic properties similar to related compounds.
-
General Precautions : Handle in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid inhalation of dust or vapors and contact with skin and eyes.[10]
-
Personal Protective Equipment (PPE) : Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Toxicology : Anilines and their derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[2] They may cause irritation to the skin, eyes, and respiratory tract.[11] Some anilines are suspected carcinogens.[2]
-
Fire Safety : While not highly flammable, organic compounds can burn. Keep away from open flames and high temperatures.[12]
-
Storage : Store in a cool, dry, and well-ventilated place away from oxidizing agents.[2]
Conclusion
This technical guide provides a comprehensive overview of the physical properties of 3-(2,2-Difluoroethoxy)-4-methylaniline. While direct experimental data is limited, a robust predictive profile has been constructed through computational modeling and comparative analysis with structurally similar molecules. The provided experimental protocols offer a clear path for the definitive determination of its key physical constants. Adherence to the outlined safety and handling procedures is paramount to ensure the well-being of researchers working with this compound. As 3-(2,2-Difluoroethoxy)-4-methylaniline continues to find applications in various scientific fields, the information compiled herein will serve as a critical resource for its effective and safe utilization.
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